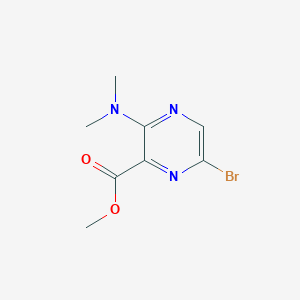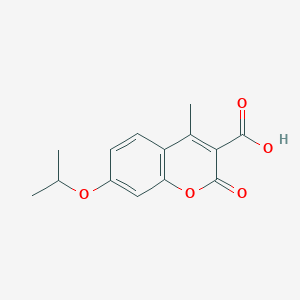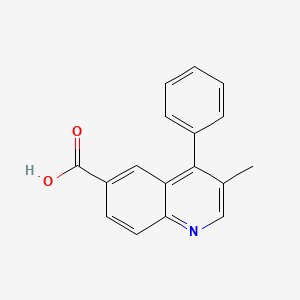
1-Allyl-3-isobutyl-8-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-isobutyl-8-methylxanthine is a xanthine derivative with the molecular formula C13H18N4O2It contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-isobutyl-8-methylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-isobutyl-8-methylxanthine, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
1-Allyl-3-isobutyl-8-methylxanthine has several applications in scientific research:
Mechanism of Action
1-Allyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular processes, including gene expression, cell proliferation, and apoptosis . Additionally, the compound acts as a nonselective adenosine receptor antagonist, further influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Isobutyl-1-methylxanthine: A closely related compound with similar phosphodiesterase inhibitory properties.
Theophylline: Another xanthine derivative known for its bronchodilator effects and use in treating respiratory conditions.
Uniqueness: 1-Allyl-3-isobutyl-8-methylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
81250-17-1 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
InChI Key |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)






![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)




